molecular formula C8H3BrClNO3S B1484942 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride CAS No. 1805246-57-4

3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride

Cat. No. B1484942
M. Wt: 308.54 g/mol
InChI Key: VJDRNMIPEZOSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride (3-BCFBC) is a unique synthetic compound that has been used in a variety of scientific research applications. It is a highly reactive compound that can be used in a variety of chemical reactions. This compound has been used for a variety of purposes, including the synthesis of other compounds, the study of the mechanism of action of certain compounds, and the study of biochemical and physiological effects.

Scientific Research Applications

3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a tool for studying the mechanism of action of certain compounds. It has also been used in the study of biochemical and physiological effects, and has been used for the study of drug resistance.

Mechanism Of Action

The mechanism of action of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride is not well understood. It is known to be a highly reactive compound, and it is believed that it reacts with other molecules in a complex series of reactions. These reactions are thought to involve the formation of an intermediate compound, which then undergoes further reactions to form the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride are not well understood. However, it has been shown to be toxic to certain cells and organisms, and to cause changes in the levels of certain enzymes and proteins. It has also been shown to inhibit the growth of certain bacteria, and to have an effect on the metabolism of certain compounds.

Advantages And Limitations For Lab Experiments

The use of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride in lab experiments has several advantages. It is a highly reactive compound, which makes it useful for a variety of synthetic reactions. It is also relatively inexpensive and can be easily obtained. However, there are some limitations to its use in lab experiments. It is toxic and should be handled with care, and it may cause unwanted side effects in certain organisms or cells.

Future Directions

The use of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride in scientific research is still in its early stages. There are a number of potential future directions for research, including the development of new synthesis methods, the study of the mechanism of action of the compound, and the study of its biochemical and physiological effects. Additionally, further research into the advantages and limitations of using 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride in lab experiments could be beneficial. Finally, further research into the potential applications of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride in drug development and other areas of research could lead to new and innovative uses for this compound.

properties

IUPAC Name

3-bromo-4-cyano-2-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-8-5(3-11)1-2-7(6(8)4-12)15(10,13)14/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDRNMIPEZOSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)C=O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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